2-Phenylthieno[2,3-b]thiophene
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Overview
Description
2-Phenylthieno[2,3-b]thiophene is a heterocyclic compound with the molecular formula C12H8S2 and a molecular weight of 216.322 g/mol . This compound is part of the thienothiophene family, which is known for its unique electronic properties and applications in various fields such as organic electronics and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylthieno[2,3-b]thiophene typically involves the cyclization of appropriate precursors. One common method includes the sequential directed nucleophilic addition, side chain deprotonation, nucleophilic addition, and cyclization using a nitrogen or sulfur moiety as an internal nucleophile . Another approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalytic vapour-phase reactions and other scalable synthetic techniques .
Chemical Reactions Analysis
Types of Reactions
2-Phenylthieno[2,3-b]thiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine, chlorine, and various organometallic compounds are employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thienothiophenes .
Scientific Research Applications
2-Phenylthieno[2,3-b]thiophene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Phenylthieno[2,3-b]thiophene involves its interaction with various molecular targets and pathways. The compound’s electron-rich structure allows it to participate in π-π stacking interactions, which are crucial for its role in organic electronics. In biological systems, it may interact with enzymes and receptors, leading to its observed pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- Thieno[3,2-b]thiophene
- Dithieno[2,3-b;2’,3’-d]thiophene
- Thieno[3,4-b]thiophene
Uniqueness
2-Phenylthieno[2,3-b]thiophene is unique due to its specific electronic properties and structural features. The presence of a phenyl group enhances its conjugation and stability, making it a valuable compound for various applications .
Properties
CAS No. |
35022-10-7 |
---|---|
Molecular Formula |
C12H8S2 |
Molecular Weight |
216.3 g/mol |
IUPAC Name |
5-phenylthieno[2,3-b]thiophene |
InChI |
InChI=1S/C12H8S2/c1-2-4-9(5-3-1)11-8-10-6-7-13-12(10)14-11/h1-8H |
InChI Key |
AGTDWOWCGBRADQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)SC=C3 |
Origin of Product |
United States |
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